A|A/tau aggregation-IN-3
Descripción
Aβ/tau aggregation-IN-3 is a dual-target inhibitor designed to mitigate amyloid-β (Aβ) and tau protein aggregation, both key pathological hallmarks of Alzheimer’s disease (AD). According to biochemical assays, it exhibits potent anti-aggregation activity, with an IC50 of 0.85 μM in the Aβ-thioflavin T (Aβ-ThT) functional aggregation assay, demonstrating its efficacy in disrupting Aβ fibril formation . Its dual mechanism positions it as a promising candidate for multi-target AD therapeutics, addressing both Aβ plaques and neurofibrillary tangles .
Propiedades
Fórmula molecular |
C23H22N4O3 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
[4-(3-anilino-4-nitrophenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H22N4O3/c28-23(18-7-3-1-4-8-18)26-15-13-25(14-16-26)20-11-12-22(27(29)30)21(17-20)24-19-9-5-2-6-10-19/h1-12,17,24H,13-16H2 |
Clave InChI |
JDMFOPZXRFVZSS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Aβ/tau aggregation-IN-1
Aβ/tau aggregation-IN-1 is another dual-target inhibitor that suppresses Aβ1-42 β-sheet formation and tau aggregation. However, quantitative data (e.g., IC50 values) are absent in the evidence, making direct potency comparisons challenging. Structurally, it may differ from Aβ/tau aggregation-IN-3, as the latter’s superior Aβ-ThT inhibition (IC50 = 0.85 μM) suggests optimized binding or pharmacokinetic properties .
TRV-1387 (HY-153431)
Its development status and mechanism remain under investigation, highlighting Aβ/tau aggregation-IN-3’s advantage as a well-characterized inhibitor with proven in vitro efficacy .
Volatile Compounds (Cin, PEA, TEMED)
Cinnamaldehyde (Cin), phenethyl alcohol (PEA), and tetramethylethylenediamine (TEMED) are volatile small molecules shown to reduce tau fibrillization in AFM and CD spectroscopy studies (Figures 7–8, ). However, their mechanisms differ significantly from Aβ/tau aggregation-IN-3:


- Cin/PEA/TEMED: Act via non-specific hydrophobic interactions or structural destabilization of tau.
- Aβ/tau aggregation-IN-3: Targets specific amyloidogenic regions, as evidenced by its low IC50 in Aβ-ThT assays .
Series III Compounds (27–39)
Compounds 27–39 (Table 3, ) are reported to inhibit Aβ42 and tau aggregation, along with BACE1 activity.
Data Tables
Table 1. Key Comparative Data for Aβ/tau aggregation-IN-3 and Similar Compounds
Table 2. Advantages and Limitations of Aβ/tau aggregation-IN-3 vs. Peers
| Compound | Advantages | Limitations |
|---|---|---|
| Aβ/tau aggregation-IN-3 | Dual-target, sub-1 μM IC50, validated in vitro | No in vivo data available |
| Aβ/tau aggregation-IN-1 | Dual-target | Lack of quantitative data |
| TRV-1387 | Novel structure | Unpublished efficacy data |
| Cin/PEA/TEMED | Low molecular weight | Volatility, non-specific mechanisms |
Research Findings and Discussion
- Superior Potency : Aβ/tau aggregation-IN-3’s IC50 of 0.85 μM outperforms most peers, as sub-1 μM inhibitors are rare in amyloid research .
- Dual-Target Efficacy : Unlike Cin/PEA/TEMED (tau-specific) or Series III compounds (variable BACE1 activity), Aβ/tau aggregation-IN-3 simultaneously targets Aβ and tau, addressing AD complexity .
- Structural Insights : AFM imaging (Figure 8, ) and CD spectroscopy (Figure 7, ) for Cin/PEA/TEMED provide mechanistic clarity but lack the quantitative rigor of Aβ/tau aggregation-IN-3’s ThT-based validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
